

Antalarmin Hydrochloride: A Technical Guide to its Safety and Toxicity Profile

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Compound of Interest

Compound Name: Antalarmin hydrochloride

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Abstract

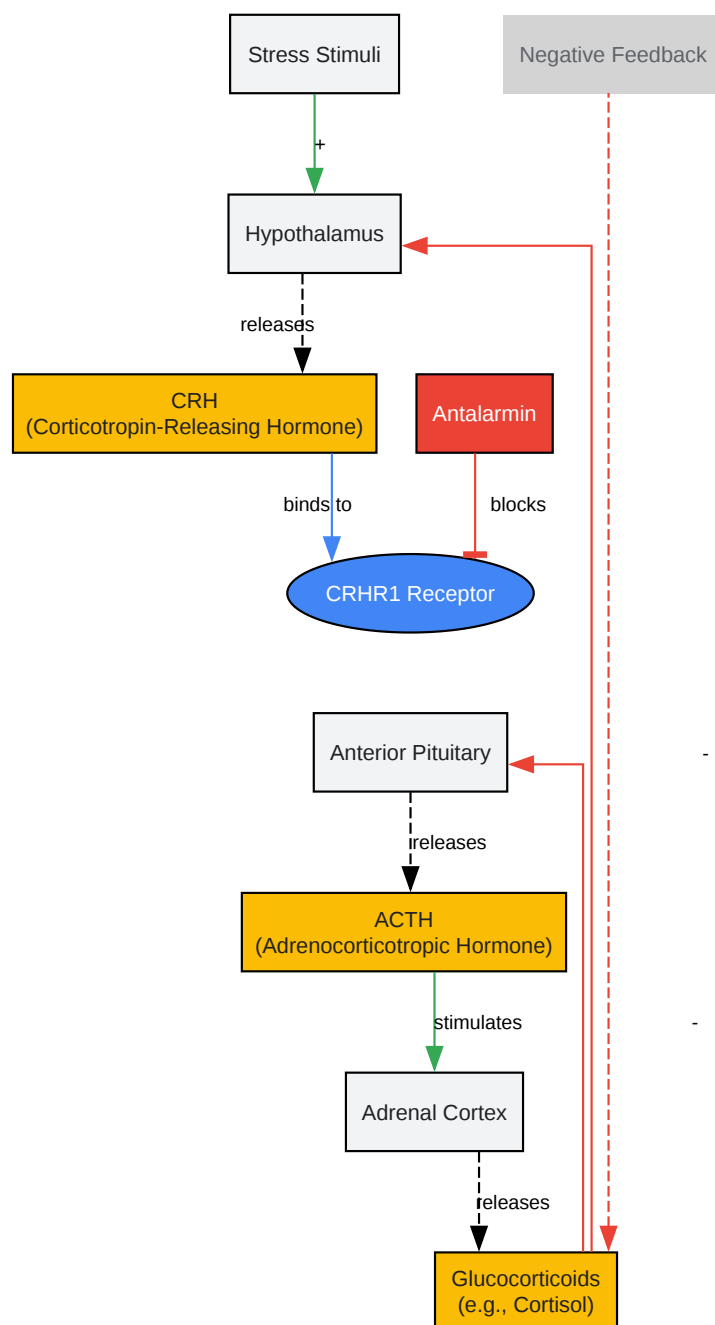
Antalarmin hydrochloride is a potent and selective non-peptide antagonist of the Corticotropin-Releasing Hormone Receptor 1 (CRHR1). Investigated primarily for its potential therapeutic effects in stress-related disorders such as anxiety and depression, a comprehensive understanding of its safety and toxicity is critical for further development. This technical guide provides an in-depth summary of the available preclinical safety and toxicity data for Antalarmin. It covers key areas including genetic toxicity, repeat-dose toxicity, and effects observed in various animal models. All quantitative data are presented in structured tables, and key experimental methodologies are detailed to provide a thorough overview for drug development professionals.

Mechanism of Action: CRHR1 Antagonism

Antalarmin exerts its pharmacological effects by acting as a selective antagonist at the CRHR1 receptor.^{[1][2]} Corticotropin-releasing hormone (CRH) is the primary endogenous ligand for this receptor and a key initiator of the hypothalamic-pituitary-adrenal (HPA) axis in response to stress. By blocking the binding of CRH to CRHR1, Antalarmin effectively attenuates the downstream signaling cascade that leads to the synthesis and release of adrenocorticotrophic hormone (ACTH) from the pituitary gland and subsequent cortisol production from the adrenal glands.^{[1][2]} This mechanism underlies its potential to mitigate the physiological and behavioral consequences of chronic stress.^[2]

Signaling Pathway of CRHR1 and Antalarmin Intervention

The following diagram illustrates the HPA axis and the point of intervention for Antalarmin.



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Figure 1. HPA Axis and Antalarmin's Mechanism of Action.

Genetic Toxicity Profile

A battery of standard assays was conducted to evaluate the genotoxic potential of Antalarmin. The results consistently indicated a lack of mutagenic or clastogenic activity.^[1]

Assay Type	Test System	Metabolic Activation	Concentration/Dose Range	Result	Reference
Bacterial Reverse Mutation	Salmonella typhimurium (Ames Test)	With and without S9	Up to 1250 µg/plate	Non-mutagenic	^[1]
Mammalian Cell Mutagenesis	Mouse L5178Y TK+/- Lymphoma	With and without S9	Not specified (cytotoxicity observed ≥ 250 µg/ml)	Non-mutagenic	^[1]
In Vivo DNA Damage	Rat Bone Marrow Micronucleus Assay	N/A	Not specified	Not specified in detail, but part of a standard battery of negative tests	^[1]

Table 1. Summary of Genetic Toxicology Studies for **Antalarmin Hydrochloride**.

Preclinical Repeat-Dose Toxicity

Subchronic toxicity has been evaluated in both rodent (rat) and non-rodent (dog) species through 14-day range-finding and definitive 90-day studies.^[1]

14-Day Dose Range-Finding Studies

Preliminary studies were conducted to establish dose ranges for longer-term toxicity assessments.

Species	Route of Administration	Dose Levels (mg/kg/day)	Key Findings	Reference
Rat	Oral (gavage)	≤ 250	No limiting toxicity observed.	[1]
Rat	Oral (gavage)	500, 1000	Mortality induced.	[1]
Dog	Oral	≥ 50	Considered above Maximum Tolerated Dose (MTD); associated with repeated emesis, decreased body weight, duodenal inflammation, and bone marrow suppression.	[1]
Dog	Oral	10	Decreased white blood cell and reticulocyte counts, lymphoid depletion, minimal hepatic changes. No emesis.	[1]

Table 2. Findings from 14-Day Repeat-Dose Toxicity Studies.

90-Day Subchronic Toxicity Study in Rats

A definitive 90-day study in rats identified the liver and kidneys as primary target organs for toxicity at higher doses.

Dose Level (mg/kg/day)	Hematology & Clinical Chemistry	Histopathology Findings	Reversibility (30-day recovery)	Reference
30	No significant findings.	Kidney: Cortical necrosis, inflammation, hypertrophy, nephropathy.	Not specified.	[1]
100	No significant findings.	Kidney: Cortical necrosis, inflammation, hypertrophy, nephropathy.	Not specified.	[1]
300	Mild anemia, increased serum γ -glutamyl transferase (GGT).	Liver: Bile duct hyperplasia, epithelial necrosis, periportal inflammation. Kidney: Cortical necrosis, inflammation, hypertrophy, nephropathy.	Not specified.	[1]

Table 3. Summary of 90-Day Oral Toxicity Study in Rats.

Pharmacokinetics

Pharmacokinetic properties of Antalarmin and its close analog, CP-154,526, have been characterized in rats and non-human primates.

Compound	Species	Dose & Route	Bioavailability	t _{1/2} (elimination)	Clearance	Volume of Distribution (V _d)	Reference
Antalarmin	Macaque	20 mg/kg (p.o.)	19.3%	7.82 h	4.46 L/h·kg	Not specified	[3]
CP-154,526	Rat (Sprague-Dawley)	5 mg/kg (i.v.)	N/A	1.5 h	82 ml/min/kg	6.7 L/kg	[2]
CP-154,526	Rat (Wistar)	5 mg/kg (p.o.)	27%	Not specified	36 ml/min/kg	105 L/kg	[2]

Table 4. Summary of Pharmacokinetic Parameters.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of safety and efficacy studies. Below are summaries of typical protocols used in the preclinical evaluation of Antalarmin.

90-Day Oral Toxicity Study in Rats

- Objective: To assess the subchronic toxicity of Antalarmin and identify potential target organs.
- Test System: Groups of 20 male and 20 female rats.[1]
- Administration: Daily oral gavage for 90 consecutive days.[1]
- Vehicle: 0.5% (w/v) aqueous carboxymethylcellulose with 0.2% (w/v) Tween 80.[1]
- Dose Groups: 0 (Vehicle), 30, 100, and 300 mg/kg/day.[1]
- In-life Monitoring: Twice daily health status checks, weekly clinical examinations, body weight, and food consumption measurements.[1]

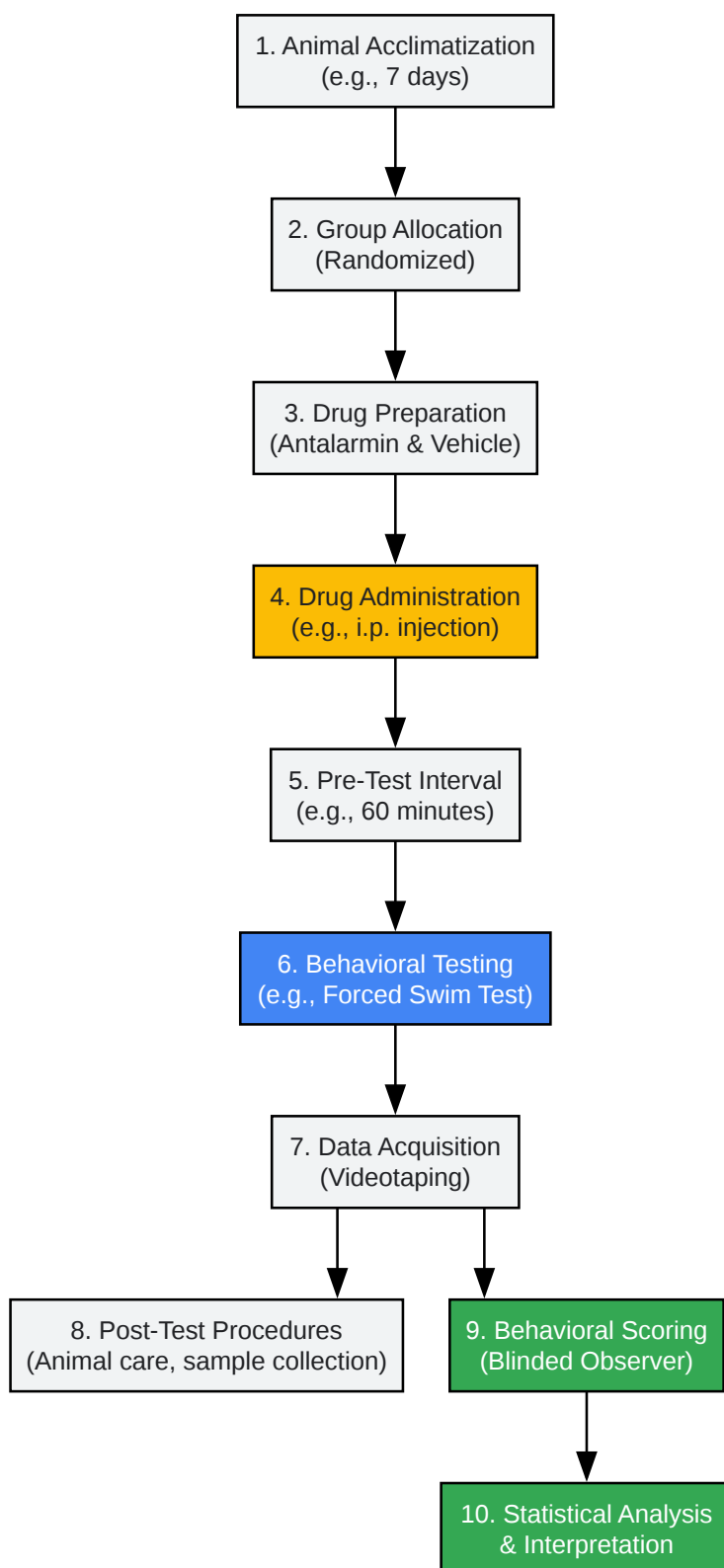
- Terminal Procedures: At the end of the 90-day period (or a 30-day recovery period for subset groups), animals are euthanized for collection of blood for hematology and clinical chemistry, and tissues are collected for comprehensive histopathological examination.[\[1\]](#)

Forced Swim Test (FST) in Rats

- Objective: To assess antidepressant-like activity.
- Test System: Male rats.[\[4\]](#)
- Apparatus: A clear acrylic cylinder (46 cm height × 20 cm diameter) filled with 30 cm of 25°C water.[\[4\]](#)
- Procedure:
 - Habituation (Day 1): Rats are placed in the water for a 15-minute swim session.[\[4\]](#)
 - Drug Administration: Antalarmin (e.g., 3, 10, 30 mg/kg) or vehicle is administered intraperitoneally (i.p.) at 23.5, 5, and 1 hour prior to the test swim.[\[4\]](#)
 - Test (Day 2): Rats are placed back in the water for a 5-minute session, which is videotaped for later scoring.[\[4\]](#)
- Endpoints: The duration of immobility, swimming, and climbing behaviors are scored by a blinded observer. A decrease in immobility is indicative of an antidepressant-like effect.[\[4\]](#)

Workflow for a Preclinical Behavioral Study

The following diagram outlines a typical workflow for a behavioral pharmacology study involving Antalarmin.



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Figure 2. General Experimental Workflow for a Behavioral Study.

Clinical Safety and Development Status

While extensive preclinical work has been conducted, information on the clinical safety of **Antalarmin hydrochloride** in humans is limited.[5] Like many CRHR1 antagonists, its progression to late-stage clinical trials appears to have been halted.[2] Early-generation CRHR1 antagonists faced challenges with poor bioavailability and high hepatic clearance, which may have deemed them unsuitable for further clinical development.[2]

Conclusion

The preclinical safety profile of **Antalarmin hydrochloride** indicates it is non-genotoxic. Repeat-dose toxicity studies in rats and dogs identified the liver, kidney, and hematopoietic system as potential target organs at high dose levels. Mortality was observed in rats at oral doses of 500 mg/kg/day and above in a 14-day study. In a 90-day rat study, a dose of 300 mg/kg/day induced mild anemia and microscopic changes in the liver and kidneys.[1] Pharmacokinetic studies show moderate oral bioavailability in non-human primates. While effective in various preclinical models of stress and anxiety, challenges related to pharmacokinetics and potential off-target toxicities at higher exposures may have limited its clinical translation. This comprehensive safety and toxicity data is essential for guiding the development of next-generation CRHR1 antagonists with improved safety margins.

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